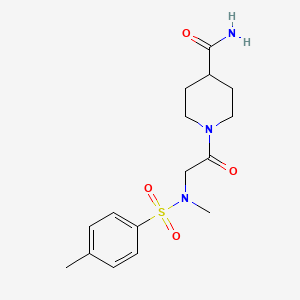![molecular formula C20H15BrCl2N4O5S B7695256 N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide, also known as Chlorfenapyr, is a broad-spectrum insecticide that belongs to the pyrrole class of chemicals. Chlorfenapyr has been used globally for controlling a wide range of pests in agriculture, forestry, and public health.
Mécanisme D'action
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide is a pro-insecticide that is activated by the insect's metabolic enzymes. Once ingested, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide is converted into its active form, which binds to the mitochondria of the insect's cells. This disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing death.
Biochemical and Physiological Effects:
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has been shown to have a broad spectrum of activity against a wide range of pests. It has also been found to have a low toxicity to mammals, birds, and fish. However, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide can be toxic to bees and other pollinators, and caution should be taken when using it in areas where these insects are present.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has several advantages for use in laboratory experiments. It has a long residual effect, which allows for prolonged exposure to pests. It is also effective against pests that have developed resistance to other insecticides. However, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide can be expensive, and its use requires caution due to its potential toxicity to non-target organisms.
Orientations Futures
There are several future directions for research on N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide. One area of interest is the development of new formulations that improve its efficacy and reduce its potential environmental impact. Another area of research is the study of its potential use in integrated pest management strategies, which combine multiple control methods to achieve sustainable pest control. Additionally, further studies are needed to better understand the potential risks of N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide to non-target organisms, such as bees and other pollinators.
Méthodes De Synthèse
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide is synthesized from 4-chlorobenzyl cyanide and 3,5-dichlorophenylacetic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide. The resulting product is then purified and crystallized to obtain N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide in its pure form.
Applications De Recherche Scientifique
N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has been extensively studied for its insecticidal properties. It has been tested on a wide range of pests, including mites, thrips, aphids, whiteflies, and cockroaches. N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has also been used for the control of malaria vectors, such as Anopheles mosquitoes. In addition, N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide has been evaluated for its potential use in stored grain protection, as well as for controlling pests in livestock.
Propriétés
IUPAC Name |
N'-[(Z)-[5-[[(4-bromophenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-N-(3,5-dichlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2N4O5S/c21-12-1-5-18(6-2-12)33(30,31)25-11-17-4-3-16(32-17)10-24-27-20(29)19(28)26-15-8-13(22)7-14(23)9-15/h1-10,25H,11H2,(H,26,28)(H,27,29)/b24-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUYKHQQSDQKEK-VROXFSQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=C(O2)C=NNC(=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=C(O2)/C=N\NC(=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-[5-[[(4-bromophenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-N-(3,5-dichlorophenyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


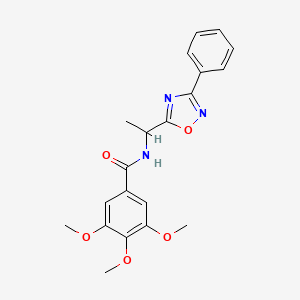
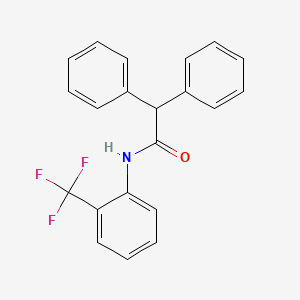
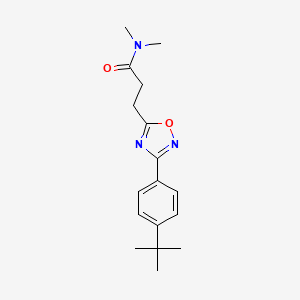
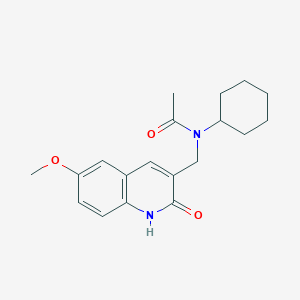
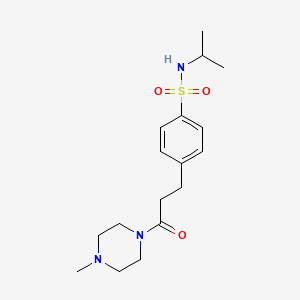
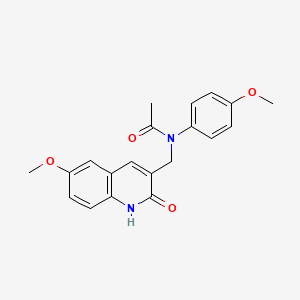

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)
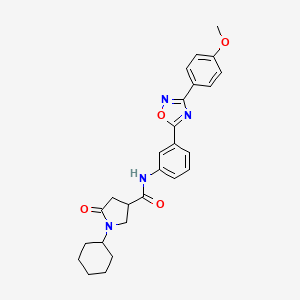

![2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B7695258.png)

